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Trial Aspect Details

ClinicalTrials.gov ID NCT00595829 [1]

Study Type Phase I, multicenter, open-label, dose-escalation [1]

Patients (N) 30 [2]

Patient Population Primary MF, Post-PV MF, or Post-ET MF [1]

Primary Objective Determine safety and tolerability [1]

| Dosing Regimens | Initial: 100, 200, 300 mg (orally, days 1-21 of a 28-day cycle) [2] Later: 25 mg daily,

25 mg (Mon/Wed/Fri), 50 mg daily [2] [1] | | Most Notable Adverse Events | Neurotoxicity: Central and/or

peripheral neuropathy, occurring in all initial patients and leading to study termination [2]. | | Resolution of

Neurotoxicity | Peripheral Neuropathy: Resolved in 50% of patients [2]. Central Neurotoxicity:

Resolved in all patients within months after therapy cessation [2]. | | Myelosuppression | Minimal [2] | |

Pharmacokinetics | Terminal half-life: ~21 hours; Steady state reached by Day 8 [2] | | Efficacy (IWG-

MRT Response) | 3 patients (10%) achieved an International Working Group defined response [2]. | | Spleen

Response (in JAK2 V617F+ pts) | 12 of 12 evaluable patients experienced reduction in spleen size; 5 (42%)

had a ≥50% decline from baseline [3]. |
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XL019 Preclinical and Mechanistic Profile

The following table outlines the core characteristics of the XL019 compound itself, which provides context

for its clinical investigation.

Property Description

Molecular Target Janus Kinase 2 (JAK2) [4] [5]

Primary Indication
(in Trial)

Myelofibrosis (MF) [2]

Mechanism of
Action

Potent, selective, and reversible ATP-competitive inhibitor of JAK2 tyrosine

kinase [1] [3].

Selectivity >50-fold selective for JAK2 over JAK1, JAK3, and TYK2, and a panel of over 100

other kinases [1] [4].

IC₅₀ (JAK2) 2.2 - 2.3 nM [4] [5]

Cellular Effect Inhibits phosphorylation of STAT3 and STAT5 in cells harboring either wild-type
or mutant JAK2V617F [1] [4].

Additional Finding Functions as a P-glycoprotein (P-gp/ABCB1) inhibitor, which can sensitize
certain multidrug-resistant cancer cells to antimitotic drugs like vincristine [6].

Signaling Pathway and Clinical Workflow

The diagram below illustrates the mechanistic role of JAK2 in myelofibrosis and the point of inhibition by

XL019.

XL019 inhibits constitutively active JAK2V617F mutant signaling, which drives dysregulated gene

transcription in myelofibrosis.

The following flowchart outlines the design and outcomes of the Phase I clinical trial.
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Phase I Trial Initiation

Initial Dose Cohorts
(100, 200, 300 mg)

Days 1-21 / 28-day cycle

Neurotoxicity Observed
(Central & Peripheral)

Study Suspended

Protocol Amended
New Dosing & Monitoring

New Dose Cohorts
(25 mg daily, 25 mg TIW, 50 mg daily)

Neurotoxicity Recurred
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Study Terminated

Key Outcomes

Click to download full resolution via product page

The Phase I trial of XL019 was suspended and ultimately terminated due to dose-limiting neurotoxicity.

Key Insights for Researchers

The clinical development of XL019 highlights a critical challenge in targeted therapy. While the compound

achieved its design goal as a highly selective JAK2 inhibitor and showed promising biological activity

(spleen reduction, symptom improvement), an unacceptable and unexpected safety signal (neurotoxicity)

emerged that was not predicted by preclinical animal models [2] [1]. This case underscores the importance of

robust translational research and comprehensive safety monitoring, especially for agents targeting pathways

with broad physiological roles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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